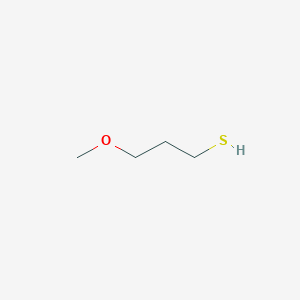

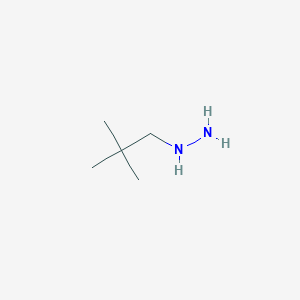

![molecular formula C8H12OS B3192991 9-Thiabicyclo[3.3.1]nonan-3-one CAS No. 67194-70-1](/img/structure/B3192991.png)

9-Thiabicyclo[3.3.1]nonan-3-one

Vue d'ensemble

Description

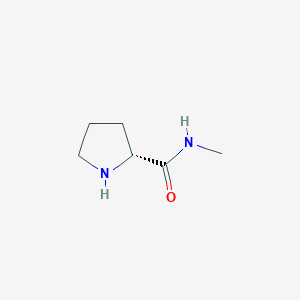

9-Thiabicyclo[3.3.1]nonan-3-one is a chemical compound with the molecular formula C8H14S . It has a molecular weight of 142.262 . The IUPAC Standard InChIKey for this compound is PXIVTQKYHYIJES-UHFFFAOYSA-N .

Synthesis Analysis

The synthesis of this compound and its analogues has been studied . The principal reaction of ketone 9 on irradiation in tert-butyl alcohol is the Norrish type I cleavage . The origin of the different chemoselectivity is discussed in the study .Molecular Structure Analysis

The molecular structure of this compound has been analyzed . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .Chemical Reactions Analysis

The photoreactivity of this compound is investigated under a variety of conditions . The principal reaction of ketone 9 on irradiation in tert-butyl alcohol is the Norrish type I cleavage .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 210-211 degrees Celsius .Applications De Recherche Scientifique

Chemical Synthesis and Reactions

- Intermediate in Organic Synthesis : 9-Thiabicyclo[3.3.1]nonan-3-one serves as an intermediate in organic syntheses. It's involved in processes like annulation and cyclization, contributing to the formation of various heterocyclic compounds (Bishop, 2003).

- Photoreactivity Studies : The compound's photoreactivity under different conditions has been extensively studied, revealing its potential in photochemical applications (Muraoka et al., 1996).

- Nucleophilic Substitution Reactions : It acts as a scaffold for nucleophilic substitution reactions involving azides and cyanides, displaying high yields and purity in the resulting products (Díaz et al., 2006).

Nanoparticle Synthesis

- Gold Nanoparticle Synthesis : The compound has been used in the synthesis of gold nanoparticles, demonstrating its utility in nanotechnology and material science (Sardar & Shumaker-Parry, 2009).

Chemical Structure and Properties

- Conformational Studies : this compound has been subjected to conformational and configurational studies, providing insights into its molecular structure and behavior (Müller et al., 1974).

- Regioselectivity in Reactions : Its behavior in base-induced ring opening of hetero-oxabicyclic systems has been explored, highlighting its regioselective properties (Lautens et al., 1998).

Mécanisme D'action

Biochemical Pathways

The specific biochemical pathways affected by 9-Thiabicyclo[33The compound’s photoreactivity suggests it may influence pathways involving light-sensitive reactions .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 9-Thiabicyclo[3.3.1]nonan-3-one is currently unavailable . These properties are crucial in determining the bioavailability of the compound.

Result of Action

The molecular and cellular effects of 9-Thiabicyclo[33Its photoreactivity suggests it may induce changes in light-sensitive cells or molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s photoreactivity indicates that light exposure could affect its activity . Additionally, the compound’s stability may be influenced by temperature, as suggested by its reported melting point of 210-211°C .

Orientations Futures

Propriétés

IUPAC Name |

9-thiabicyclo[3.3.1]nonan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12OS/c9-6-4-7-2-1-3-8(5-6)10-7/h7-8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCONYUCQGTXZGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=O)CC(C1)S2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300230 | |

| Record name | 9-Thiabicyclo[3.3.1]nonan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67194-70-1 | |

| Record name | NSC135440 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Thiabicyclo[3.3.1]nonan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

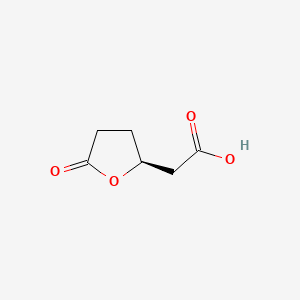

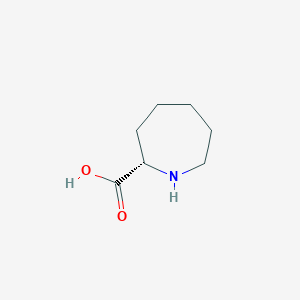

![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine-2-carboxylic acid methyl ester](/img/structure/B3192992.png)